molecular formula C21H20N4OS B3203061 4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole CAS No. 1021226-49-2

4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole

Cat. No. B3203061
CAS RN: 1021226-49-2
M. Wt: 376.5 g/mol
InChI Key: YXULQJRDMKKKJH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring and a 1,2,3-triazole ring. The presence of these rings suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The thiazole and triazole rings are both five-membered rings containing nitrogen and sulfur (in the case of thiazole) or multiple nitrogens (in the case of triazole). These rings are likely to contribute to the compound’s chemical reactivity and potential biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl groups could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Thiazoles and triazoles are found in many biologically active compounds, so this compound could potentially interact with a variety of enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include in vitro studies to identify potential biological targets, as well as in vivo studies to assess its efficacy and safety in animal models .

properties

IUPAC Name

4-(2,5-dimethylphenyl)-2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-13-8-9-14(2)18(10-13)19-12-27-21(22-19)20-15(3)25(24-23-20)16-6-5-7-17(11-16)26-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXULQJRDMKKKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 2
4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 3
4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 4
4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 5
4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 6
4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole

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